molecular formula C11H7ClO B3332539 8-Chloronaphthalene-2-carboxaldehyde CAS No. 904922-97-0

8-Chloronaphthalene-2-carboxaldehyde

Cat. No.: B3332539
CAS No.: 904922-97-0
M. Wt: 190.62 g/mol
InChI Key: GRUYQFNEGHZJJH-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-2-carboxaldehyde is a naphthalene derivative featuring a chlorine substituent at position 8 and an aldehyde functional group at position 2. Chlorinated naphthalene aldehydes are critical intermediates in organic synthesis, often utilized in pharmaceuticals, agrochemicals, and materials science due to their electrophilic reactivity and aromatic stability .

Properties

IUPAC Name

8-chloronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUYQFNEGHZJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704793
Record name 8-Chloronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904922-97-0
Record name 8-Chloronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chloronaphthalene-2-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of naphthalene followed by formylation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the chlorinated naphthalene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Chloronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloronaphthalene-2-carboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloronaphthalene-2-carboxaldehyde involves its reactivity due to the presence of both the chlorine atom and the aldehyde group. The aldehyde group is highly reactive and can undergo various nucleophilic addition reactions. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Functional Groups Boiling Point (°C) Density (g/cm³)
8-Chloronaphthalene-1-carboxaldehyde 129994-50-9 C₁₁H₇ClO 190.63 Aldehyde (position 1), Cl (8) 334.7 (predicted) 1.295 (predicted)
8-Chloronaphthalene-1-carboxylic acid 4537-00-2 C₁₁H₇ClO₂ 206.628 Carboxylic acid (1), Cl (8) Not reported Not reported
8-Hydroxynaphthalene-1-carboxaldehyde 35689-26-0 C₁₁H₈O₂ 172.18 Aldehyde (1), Hydroxyl (8) Not reported Not reported
8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester 127265-99-0 C₁₂H₉ClO₃ 236.65 Ester (2), Cl (8), Hydroxyl (4) Not reported Not reported
Key Observations:

Positional Isomerism : The aldehyde group's position (1 vs. 2) significantly impacts electronic distribution. For example, 8-Chloronaphthalene-1-carboxaldehyde (CAS 129994-50-9) has a predicted boiling point of 334.7°C and density of 1.295 g/cm³ . The 2-carboxaldehyde isomer may exhibit similar values but with subtle differences due to altered resonance effects.

Functional Group Reactivity :

  • Aldehydes (e.g., 8-Chloronaphthalene-1-carboxaldehyde) are highly reactive toward nucleophiles, enabling applications in condensation and cross-coupling reactions.
  • Carboxylic acids (e.g., 8-Chloronaphthalene-1-carboxylic acid) exhibit acidity (pKa ~4-5) and are used in salt formation or decarboxylation reactions .
  • Esters (e.g., methyl ester derivative) are less reactive than aldehydes but offer stability in protic environments .

Hydroxyl groups (e.g., 8-Hydroxynaphthalene-1-carboxaldehyde) introduce hydrogen-bonding capabilities, improving solubility in polar solvents .

Physical and Chemical Properties

  • Boiling Points : Aldehydes generally have lower boiling points than carboxylic acids due to weaker intermolecular forces. The predicted boiling point of 334.7°C for 8-Chloronaphthalene-1-carboxaldehyde suggests strong dipole-dipole interactions .
  • Density: Chlorinated derivatives like 8-Chloronaphthalene-1-carboxaldehyde (1.295 g/cm³) are denser than non-halogenated analogs due to chlorine's atomic mass .
  • Environmental Persistence : Chlorinated naphthalenes are often persistent in the environment. The hydroxyl analog (8-Hydroxynaphthalene-1-carboxaldehyde) requires strict containment to prevent ecological release .

Biological Activity

8-Chloronaphthalene-2-carboxaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom on the naphthalene ring and an aldehyde functional group. Its molecular formula is C11H7ClOC_{11}H_7ClO, and it exhibits properties that may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthalene have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The potential anticancer activities of this compound have been explored in several studies. Compounds related to this structure have been identified as inhibitors of tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Notably, some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase .

Enzyme Inhibition

This compound and its derivatives have been studied for their ability to inhibit key enzymes. For example, they can act as inhibitors of 5-lipoxygenase, which plays a role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory conditions .

Study 1: Antibacterial Activity

A study conducted on various naphthalene derivatives, including this compound, assessed their antibacterial potency against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as effective antibacterial agents.

Study 2: Anticancer Efficacy

In a preclinical study, this compound was tested for its anticancer effects on liver cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and loss of mitochondrial membrane potential.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AnticancerInhibition of tumor growth; apoptosis induction
Enzyme inhibitionInhibition of 5-lipoxygenase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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